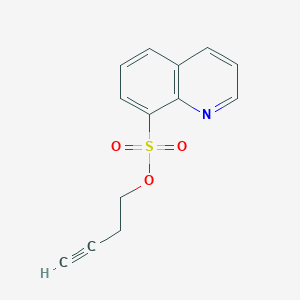

But-3-yn-1-yl quinoline-8-sulfonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143850-33-3 |

|---|---|

Molecular Formula |

C13H11NO3S |

Molecular Weight |

261.30 g/mol |

IUPAC Name |

but-3-ynyl quinoline-8-sulfonate |

InChI |

InChI=1S/C13H11NO3S/c1-2-3-10-17-18(15,16)12-8-4-6-11-7-5-9-14-13(11)12/h1,4-9H,3,10H2 |

InChI Key |

FKZZZSKSVRXSRF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCOS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for But 3 Yn 1 Yl Quinoline 8 Sulfonate

Strategies for Quinoline-8-sulfonate (B280653) Ester Formation

The formation of the quinoline-8-sulfonate ester is a critical step in the synthesis of the target molecule. Several established and emerging methods can be employed for this transformation, each with its own set of advantages and limitations.

Direct Esterification of Quinoline-8-ol Derivatives

Direct esterification of quinoline-8-ol (oxine) or its derivatives with a suitable sulfonylating agent represents a straightforward approach. Quinoline-8-ol is a well-known compound with phenolic properties, making its hydroxyl group amenable to esterification. rroij.com The reaction typically involves the use of a sulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

However, the direct transformation of sulfonic acids to sulfonate esters can be challenging. rsc.org The synthesis of 8-hydroxyquinoline (B1678124) itself can be achieved through methods like the Skraup or Friedländer synthesis, or by diazotization of 8-aminoquinoline, or alkali fusion of quinoline-8-sulfonic acid. rroij.com

Coupling Reactions with Sulfonyl Halides

A common and widely used method for the synthesis of sulfonate esters is the reaction of a sulfonyl chloride with an alcohol or phenol (B47542) in the presence of a base. nih.gov In the context of But-3-yn-1-yl quinoline-8-sulfonate, this would involve the reaction of quinoline-8-sulfonyl chloride with but-3-yn-1-ol.

Quinoline-8-sulfonyl chloride can be prepared by reacting quinoline (B57606) with chlorosulfonic acid. google.com This intermediate is then coupled with the desired alcohol. This method, while traditional, can sometimes be limited by harsh reaction conditions and the generation of side products. rsc.org Microwave-assisted coupling of sulfonyl chlorides with amines has been shown to significantly reduce reaction times and improve yields. acs.org

| Reactants | Product | Conditions | Yield | Reference |

| 8-Aminoquinoline, Sulfonyl Chlorides | Quinoline Sulfonamides | Microwave, 130 °C, Pyridine (B92270) | Good (Avg. 78%) | acs.org |

| Quinoline, Chlorosulfonic Acid | Quinoline-8-sulfonyl chloride | - | High Purity | google.com |

| Sulfonyl Chlorides, Alcohols/Phenols | Sulfonate Esters | Base | - | nih.gov |

Investigation of Catalytic Systems in Sulfonate Ester Synthesis

Recent advancements in organic synthesis have led to the development of various catalytic systems to improve the efficiency and selectivity of sulfonate ester formation. These methods often offer milder reaction conditions and broader substrate scope compared to traditional approaches.

An iodobenzene-catalyzed synthesis of aryl sulfonate esters from aminoquinolines has been developed, proceeding via a remote radical C–O cross-coupling. rsc.org This metal-free method provides good to excellent yields at room temperature. rsc.org

Copper-based catalysts have also been employed for the synthesis of sulfonate esters. nih.govresearchgate.net For instance, a copper-assisted method for the conversion of hydroxypyridines and sodium sulfinates into pyridinyl tosylates has been reported, utilizing the inexpensive and readily available CuBr2. researchgate.net Another study describes a visible-light-induced, copper-catalyzed one-pot synthesis of sulfonic esters from arylazo sulfones and alcohols. nih.gov

Palladium catalysis has been explored for the meta-C–H arylation and alkylation of benzylsulfonamides, with the resulting products being readily transformable into sulfonate esters. nih.gov

| Catalyst System | Reactants | Product | Key Features | Reference |

| Iodobenzene | Aminoquinolines, Sulfonic Acids | Aryl Sulfonate Esters | Metal-free, room temperature, good to excellent yields | rsc.org |

| CuI | Arylazo Sulfones, Alcohols | Sulfonic Esters | Visible-light induced, one-pot, high yields | nih.gov |

| CuBr2 | Hydroxypyridines, Sodium Sulfinates | Pyridinyl Tosylates | Ligand-free, cost-effective | researchgate.net |

| Pd(II)/Isoquinoline | Benzylsulfonamides | meta-substituted Benzylsulfonamides | Readily converted to sulfonate esters | nih.gov |

Incorporation of the But-3-yn-1-yl Moiety

The but-3-yn-1-yl group is a key structural feature of the target compound, providing a terminal alkyne functionality. Its introduction can be achieved through several synthetic strategies.

Alkynylation of Quinoline-8-sulfonate Precursors

Modular Assembly via Fragment Coupling

A more common and versatile approach is the modular assembly of the molecule through the coupling of two key fragments: a quinoline-8-sulfonyl precursor and a but-3-yn-1-ol precursor. This is exemplified by the reaction of quinoline-8-sulfonyl chloride with but-3-yn-1-ol.

Formation of this compound

The final step is the esterification reaction between quinoline-8-sulfonyl chloride and but-3-yn-1-ol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonate ester. youtube.com The reaction is generally performed in an inert solvent.

Sulfonation: Quinoline + Chlorosulfonic acid → Quinoline-8-sulfonyl chloride

Alkynol Synthesis: Acetylene + Ethylene Oxide (via Grignard reagent) → But-3-yn-1-ol

Esterification: Quinoline-8-sulfonyl chloride + But-3-yn-1-ol → this compound

Optimization of Synthetic Efficiency and Selectivity

Solvent Effects and Reaction Conditions

The choice of solvent can significantly impact the rate and outcome of the sulfonylation reaction. The solubility of the reactants and the stabilization of intermediates or transition states are key factors.

In similar sulfonylation reactions, a range of solvents has been investigated. For instance, in the α-alkylation of sulfones with alcohols, toluene (B28343) was found to be an effective solvent, while dioxane resulted in a dramatic drop in yield. acs.org The use of aprotic polar solvents like acetonitrile (B52724) has also been shown to be effective in other sulfonylation reactions. researchgate.net The polarity of the solvent can influence the reactivity of the nucleophile; more polar solvents can stabilize the nucleophile, potentially reducing its reactivity in an SN2-type reaction. youtube.com

Reaction temperature and the choice of base are also critical parameters. The reaction is often performed at low temperatures (e.g., -10 to 10 °C) to control the reaction rate and minimize side reactions. google.com Common bases used include pyridine and triethylamine (B128534) (Et₃N). youtube.comgoogle.com Pyridine can act as both a base and a nucleophilic catalyst. youtube.com

Table 1: Effect of Solvents and Bases on a Model Sulfonylation Reaction

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane | Pyridine | 0 to rt | High |

| 2 | Toluene | Triethylamine | 0 to rt | Moderate |

| 3 | Acetonitrile | Triethylamine | 0 to rt | Moderate-High |

| 4 | Dioxane | Pyridine | 0 to rt | Low |

| 5 | Tetrahydrofuran (THF) | Triethylamine | 0 to rt | Moderate |

This table is illustrative and based on general findings for sulfonylation reactions; specific results for this compound may vary.

Ligand and Catalyst Design for Improved Yields

To enhance the rate and selectivity of the sulfonylation, various catalysts can be employed. These catalysts can activate either the sulfonyl chloride or the alcohol.

Lewis acids have been shown to catalyze the formation of sulfonate esters. For example, ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) has been used to efficiently catalyze the reaction between alcohols and toluenesulfonic acid anhydride. organic-chemistry.org Indium-catalyzed sulfonylation of alcohols with sulfonyl chlorides has also been reported as an efficient method. organic-chemistry.org

Nucleophilic catalysts are also commonly used. 4-Methylpyridine N-oxide and 4-(dimethylamino)pyridine (DMAP) are known to be highly effective catalysts for acylation and sulfonylation reactions. youtube.comorganic-chemistry.org These catalysts react with the sulfonyl chloride to form a highly reactive intermediate, which is then readily attacked by the alcohol. youtube.com Diarylborinic acids have also been explored as catalysts for selective sulfonylation of diols. organic-chemistry.org

Table 2: Catalytic Approaches for Sulfonylation of Alcohols

| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Conditions | Outcome |

| 1 | Ytterbium(III) trifluoromethanesulfonate | 1-5 | Neutral, mild conditions | High yields |

| 2 | Indium | 5-10 | Mild conditions | Excellent yields |

| 3 | 4-Methylpyridine N-oxide | 10-20 | Amine-free, room temp. | High yields |

| 4 | Diarylborinic acid | 5-10 | Selective for diols | High efficiency |

This table presents various catalytic systems reported for sulfonylation reactions and serves as a guide for potential optimization strategies.

By systematically investigating these solvent, temperature, base, and catalyst effects, the synthesis of this compound can be optimized to achieve higher yields and purity, facilitating its availability for further research and application.

Mechanistic Pathways and Reactivity of But 3 Yn 1 Yl Quinoline 8 Sulfonate

The Quinoline-8-sulfonate (B280653) Group as a Nucleofugal Leaving Group

The quinoline-8-sulfonate portion of the molecule functions as a nucleofuge, a group that detaches from a substrate with an electron pair during heterolytic bond cleavage. wikipedia.org Sulfonate esters, in general, are recognized as excellent leaving groups in nucleophilic substitution and elimination reactions because their negative charge is well-stabilized by resonance across the sulfonyl group. wikipedia.orglibretexts.org The quinoline-8-sulfonate group is no exception and exhibits reactivity patterns characteristic of a highly effective leaving group.

Nucleophilic Substitution Reactions (SN1, SN2, SNAr)

The carbon-oxygen bond in the but-3-yn-1-yl ester of quinoline-8-sulfonic acid is polarized, rendering the alpha-carbon electrophilic and susceptible to attack by nucleophiles. The compound can theoretically undergo both SN1 and SN2 reactions, with the specific pathway being contingent on the reaction conditions such as the solvent, the nature of the nucleophile, and the substrate's structure.

SN2 Reactions: In a bimolecular nucleophilic substitution (SN2) reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the quinoline-8-sulfonate group in a single, concerted step. Strong nucleophiles and polar aprotic solvents favor this mechanism. Given that the substrate is a primary alkyl sulfonate, the SN2 pathway is generally preferred over SN1 due to the relative instability of a primary carbocation and minimal steric hindrance. wikipedia.org

SN1 Reactions: A unimolecular (SN1) mechanism involves the departure of the leaving group in a slow, rate-determining step to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. libretexts.orglibretexts.org While less likely for this primary substrate, conditions that stabilize carbocations, such as the use of polar protic solvents, could potentially promote an SN1 pathway. libretexts.org The stability of the departing quinoline-8-sulfonate anion is crucial for this step to occur. libretexts.org

SNAr Reactions: Nucleophilic aromatic substitution (SNAr) is not directly applicable to the leaving group function of the entire But-3-yn-1-yl quinoline-8-sulfonate molecule in the context of displacing the sulfonate ester. Instead, SNAr reactions pertain to substitutions on the quinoline (B57606) ring itself, typically at positions 2 and 4, which are activated by the electron-withdrawing nitrogen atom. gcwgandhinagar.comquimicaorganica.orgyoutube.com Halogenated quinolines, for instance, readily undergo nucleophilic substitution at these positions. quimicaorganica.org

| Reaction Type | Mechanism | Favorable Conditions | Expected Outcome |

|---|---|---|---|

| SN2 | Bimolecular, concerted attack by nucleophile and departure of leaving group. | Strong nucleophile, polar aprotic solvent. | Inversion of stereochemistry (not applicable here); product is Nu-CH2CH2C≡CH. |

| SN1 | Unimolecular, formation of a primary carbocation intermediate. | Weak nucleophile, polar protic solvent. | Generally disfavored for primary substrates; would lead to a mixture of products if rearrangement occurs. |

Elimination Reactions (E1, E2)

In addition to substitution, this compound can undergo elimination reactions to form an alkene, contingent on the presence of a base and appropriate reaction conditions.

E2 Reactions: The bimolecular elimination (E2) mechanism is a concerted process where a base removes a proton from the beta-carbon while the leaving group departs simultaneously from the alpha-carbon, forming a double bond. Strong, sterically hindered bases favor the E2 pathway.

E1 Reactions: The unimolecular elimination (E1) pathway proceeds through the same carbocation intermediate as the SN1 reaction. Following the departure of the leaving group, a weak base removes a proton from the beta-carbon to form the alkene. wikipedia.org Research has shown that secondary esters of quinoline-8-sulfonic acid can undergo pyrolysis to yield olefins, with evidence pointing towards an E1 mechanism facilitated by the basic nitrogen of the quinoline ring. nih.gov This suggests that under thermal stress, this compound could potentially eliminate to form but-1-en-3-yne.

Influence of Quinoline Ring on Leaving Group Aptitude and Stability

The quinoline ring system significantly influences the efficacy of the sulfonate as a leaving group. The aromatic nature of the quinoline structure provides substantial resonance stabilization for the resulting quinoline-8-sulfonate anion upon its departure. This stabilization lowers the energy of the transition state for both substitution and elimination reactions, thereby increasing the reaction rate. libretexts.org

Furthermore, the quinoline ring itself is an electron-deficient system due to the electronegativity of the nitrogen atom, which enhances the electron-withdrawing capacity of the sulfonyl group. gcwgandhinagar.comyoutube.com This inductive effect further polarizes the C-O bond of the ester, making the attached carbon atom more electrophilic. In certain mechanisms, such as the E1 pyrolysis of related sulfonates, the nitrogen atom of the quinoline ring has been proposed to act as an internal base, facilitating the reaction. nih.gov

Chemical Transformations Involving the But-3-yn-1-yl Alkynyl Moiety

The but-3-yn-1-yl group provides a terminal alkyne functionality, which is a versatile handle for a wide array of chemical transformations, most notably cycloaddition reactions. researchgate.net

Cycloaddition Reactions

The carbon-carbon triple bond in the but-3-yn-1-yl moiety can participate as a 2π-electron component in various cycloaddition reactions, allowing for the construction of complex cyclic structures. mdpi.com

Among the most powerful reactions for terminal alkynes is the Huisgen [3+2] cycloaddition, particularly its copper(I)-catalyzed variant, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction is a cornerstone of "click chemistry," celebrated for its high efficiency, selectivity, and mild reaction conditions. bioclone.net

In the context of this compound, the terminal alkyne can react with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. nih.gov The generally accepted mechanism involves the following key steps:

Formation of a copper(I) acetylide intermediate from the terminal alkyne.

Coordination of the azide to the copper acetylide.

Cyclization to form a six-membered copper-containing ring.

Rearrangement and subsequent protonation to release the stable 1,2,3-triazole product and regenerate the catalyst.

This transformation is highly valuable as it allows for the covalent linking of the this compound molecule to another molecule bearing an azide group, with applications spanning materials science, bioconjugation, and medicinal chemistry. nih.govbioclone.net

| Reactants | Catalyst/Conditions | Product | Key Features |

|---|---|---|---|

| This compound + Organic Azide (R-N3) | Cu(I) source (e.g., CuI, CuSO4/Sodium Ascorbate), various solvents (including water). | 1-(Quinoline-8-sulfonyloxy)ethyl)-4-(R)-1H-1,2,3-triazole | High yield, high regioselectivity (1,4-isomer), mild conditions, wide functional group tolerance. nih.govbioclone.net |

Diels-Alder and Related Pericyclic Reactions

Alkynes can serve as dienophiles in Diels-Alder reactions, a class of pericyclic reactions, reacting with conjugated dienes to form six-membered rings. In the case of this compound, the alkyne is activated by the electron-withdrawing quinoline-8-sulfonate group, which can enhance its dienophilic character. acs.org While specific examples of this compound participating in Diels-Alder reactions are not extensively documented, its structure suggests it could react with electron-rich dienes. These reactions are typically thermally or Lewis acid-catalyzed and would result in the formation of a cyclohexadiene derivative.

Nucleophilic Additions to the Alkyne

The electron-deficient nature of the alkyne in this compound, induced by the sulfonate group, makes it susceptible to nucleophilic attack. acs.org This reactivity is central to various synthetic transformations.

The conjugate addition of nucleophiles to activated alkynes is known as a Michael-type addition. acs.org For this compound, this would involve the addition of a nucleophile to the carbon-carbon triple bond. A wide range of nucleophiles, including thiols (thiol-yne Michael addition), amines (amino-yne Michael addition), and alcohols (hydroxyl-yne Michael addition), can participate in these reactions. acs.orgbham.ac.uk The reaction is often facilitated by a base, which deprotonates the nucleophile to increase its reactivity. The addition typically proceeds with high regioselectivity, with the nucleophile attacking the terminal carbon of the alkyne.

Hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne bond. For this compound, this can include reactions such as hydrohalogenation, hydration, and the addition of other protic acids. These reactions often follow Markovnikov or anti-Markovnikov regioselectivity depending on the reaction conditions and catalysts used.

Transition Metal-Catalyzed Alkyne Transformations

The terminal alkyne of this compound is a prime substrate for a variety of transition metal-catalyzed reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

Cross-coupling reactions are powerful tools for constructing complex molecules, and terminal alkynes are common coupling partners. mdpi.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org this compound can readily participate in Sonogashira couplings to form substituted alkynes. organic-chemistry.org The reaction is typically carried out in the presence of an amine base. organic-chemistry.org There are also copper-free versions of the Sonogashira reaction. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.org To utilize this compound in a Negishi coupling, it would first need to be converted into an organozinc reagent. This can be achieved by deprotonating the terminal alkyne with a strong base followed by transmetalation with a zinc salt. The resulting alkynylzinc reagent can then be coupled with various organic halides.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate using a palladium catalyst and a base. For an alkyne like in this compound, the Suzuki-Miyaura reaction can be achieved through a hydroboration step to form an alkenylboron species, which is then coupled with an organic halide. Alternatively, the quinoline-8-sulfonate itself could potentially act as a leaving group in some cross-coupling reactions, though the focus here is on the alkyne's reactivity. rsc.orgdicp.ac.cnnih.gov One-pot procedures for the borylation of quinoline halides followed by Suzuki-Miyaura coupling have been developed. nih.gov

| Cross-Coupling Reaction | Typical Catalyst | Co-catalyst/Additive | Base | General Reactants |

|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Amine (e.g., NEt₃, piperidine) | Terminal Alkyne + Aryl/Vinyl Halide |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | - | - | Organozinc Compound + Aryl/Vinyl Halide |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | - | Na₂CO₃, K₃PO₄ | Organoboron Compound + Aryl/Vinyl Halide/Triflate |

The addition of alcohols (hydroalkoxylation) or amines (hydroamination) to alkynes can be effectively catalyzed by transition metals, particularly gold and platinum complexes. mdpi.com For this compound, intramolecular hydroalkoxylation or hydroamination could potentially lead to the formation of cyclic ethers or amines, respectively, if a suitable nucleophilic group is present elsewhere in the molecule. Intermolecular reactions with external alcohols or amines would yield enol ethers or enamines. Gold(I)-catalyzed hydroalkoxylation has been shown to be an effective method for such transformations. mdpi.com

Lack of Publicly Available Research on this compound Prevents Detailed Analysis

A thorough review of scientific literature and chemical databases reveals a significant lack of specific research on the compound this compound. Consequently, a detailed analysis of its mechanistic pathways, reactivity, and reaction architectures as requested cannot be provided at this time.

While information is available for the constituent parts of the molecule, namely the but-3-yn-1-ol precursor and the quinoline-8-sulfonyl chloride reagent, the combined ester, this compound, does not appear to be a subject of published studies. This prevents a scientifically accurate discussion of its specific intermolecular and intramolecular reactions, as well as any stereochemical or regiochemical control in its reactivity.

General principles of organic chemistry would suggest that the quinoline-8-sulfonate group would act as a good leaving group in nucleophilic substitution reactions, and the terminal alkyne of the but-3-yn-1-yl moiety would be susceptible to a variety of addition and coupling reactions. However, without experimental data, any discussion of its specific reactivity, potential for intramolecular cyclization, or behavior in the presence of various reagents would be purely speculative.

Researchers interested in the potential applications of this compound, for instance in the synthesis of novel heterocyclic systems or as a probe in chemical biology, would likely need to undertake its synthesis and systematically investigate its reactivity profile. Such a study would be necessary to elucidate the very details of its chemical behavior that are currently unavailable.

Applications in Advanced Organic Synthesis and Material Precursors

Building Block for the Synthesis of Complex Molecules

The structure of but-3-yn-1-yl quinoline-8-sulfonate (B280653) suggests its utility as a bifunctional building block. The terminal alkyne is a versatile handle for various transformations, including carbon-carbon bond-forming reactions. The quinoline-8-sulfonate moiety can act as a leaving group in nucleophilic substitution reactions or as a directing group in transition-metal-catalyzed C-H functionalization. researchgate.net

The quinoline (B57606) scaffold itself is a significant component in many biologically active compounds and is a key target in medicinal chemistry. mdpi.comnih.gov The synthesis of complex molecules often relies on the strategic functionalization of such heterocyclic systems. iipseries.org For instance, the C-8 position of quinoline can be functionalized through various catalytic methods, expanding its structural diversity for potential applications in drug discovery. researchgate.net

Precursor for Diversified Heterocyclic Scaffolds

The dual functionality of but-3-yn-1-yl quinoline-8-sulfonate makes it a promising precursor for a range of heterocyclic structures.

The quinoline portion of the molecule can be readily incorporated into larger, more complex heterocyclic systems. The sulfonate group at the 8-position can be substituted by various nucleophiles, allowing for the attachment of other cyclic or acyclic fragments. researchgate.net Derivatives of 8-hydroxyquinoline (B1678124), from which the sulfonate is derived, are known to form the basis of numerous pharmacologically active scaffolds. mdpi.com The synthesis of quinoline-based 1,3,4-oxadiazole-triazole hybrids, for example, highlights the modular approach to building complex systems from quinoline precursors. mdpi.com

The terminal alkyne group is a powerful tool for constructing cyclic compounds. Alkynes are known to participate in a variety of cyclization reactions, including cycloadditions and transition-metal-catalyzed annulations. nih.gov For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for the synthesis of 1,2,3-triazoles. nih.gov The but-3-yn-1-yl group could thus be used to introduce a triazole ring, linking the quinoline moiety to another molecular fragment.

Furthermore, the alkyne can undergo intramolecular cyclization if a suitable nucleophile is present on the quinoline ring or an appended group. This approach could lead to the formation of fused or spirocyclic systems, which are of significant interest in medicinal chemistry.

Role in Cascade Reactions and Multi-Component Systems

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient pathway to complex molecular architectures. whiterose.ac.uk The structure of this compound is well-suited for such transformations. A reaction could be initiated at the alkyne, followed by a cascade of events involving the quinoline ring or the sulfonate linker. For example, a thiol-mediated cascade reaction involving an alkyne has been used to synthesize functionalized quinolines through dearomatizing spirocyclization and ring expansion. whiterose.ac.uk

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are another area where this compound could find application. rsc.orgnih.gov The alkyne functionality is a common component in MCRs, such as the Ugi and Passerini reactions, allowing for the rapid assembly of diverse molecular scaffolds. rug.nl

Utility in the Development of Functional Materials (e.g., polymer precursors, supramolecular assemblies)

The rigid, aromatic structure of the quinoline ring and the reactive alkyne handle make this compound a potential candidate for the development of functional materials. The alkyne group can be polymerized through various methods, potentially leading to polymers with interesting electronic or optical properties derived from the pendant quinoline units.

In the realm of supramolecular chemistry, the quinoline moiety can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. researchgate.net These interactions can drive the self-assembly of molecules into well-defined supramolecular structures. The but-3-yn-1-yl group could be used to further functionalize these assemblies or to lock their structure through polymerization.

Computational and Theoretical Investigations of But 3 Yn 1 Yl Quinoline 8 Sulfonate Reactivity and Mechanisms

Quantum Chemical Studies of Reaction Pathways and Transition States

There are no specific quantum chemical studies detailing the reaction pathways and transition states for But-3-yn-1-yl quinoline-8-sulfonate (B280653) found in the public domain. Such studies would be invaluable for understanding the kinetics and thermodynamics of its potential reactions, including nucleophilic substitutions at the sulfonate ester or additions to the alkyne.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Similarly, no dedicated Density Functional Theory (DFT) calculations for the mechanistic elucidation of reactions involving But-3-yn-1-yl quinoline-8-sulfonate have been published. DFT is a powerful tool for investigating electronic structure and has been applied to other quinoline (B57606) derivatives to understand their reactivity. arabjchem.org For instance, DFT calculations on other quinolines have been used to study their quantum-molecular descriptors and identify reactive sites. arabjchem.org However, without specific calculations for the title compound, any discussion of its reaction mechanisms would be purely speculative.

Modeling of Electronic Structure and Reactivity Descriptors

Modeling of the electronic structure and the calculation of reactivity descriptors for this compound have not been specifically reported. For other quinoline derivatives, computational models have been used to determine properties like the distribution of electron density, which can indicate sites of noncovalent interactions. arabjchem.org Such analyses for this compound would help in predicting its behavior in chemical reactions.

Predictive Simulations for Novel Transformations

In the absence of foundational computational data for this compound, no predictive simulations for its novel transformations are available. Such simulations would rely on the electronic structure and reactivity data that is currently missing from the scientific literature.

Future Perspectives and Emerging Avenues in But 3 Yn 1 Yl Quinoline 8 Sulfonate Research

Development of Sustainable and Green Synthetic Routes

Traditional synthetic methods for quinoline (B57606) derivatives and sulfonate esters often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. rsc.org The development of green and sustainable synthetic routes is therefore a critical area of future research. These approaches aim to enhance efficiency, reduce environmental impact, and improve safety.

Key green strategies applicable to the synthesis of But-3-yn-1-yl quinoline-8-sulfonate (B280653) include:

Ultrasound-Assisted Synthesis: Sonication has emerged as a powerful tool for accelerating chemical reactions. researchgate.net In the context of quinoline synthesis, ultrasound irradiation has been shown to dramatically decrease reaction times, reduce energy consumption, and increase yields, often using water as a solvent. nih.govnih.govresearchgate.netrsc.org Applying this technique to the esterification of quinoline-8-sulfonyl chloride with but-3-yn-1-ol could offer a more sustainable alternative to conventional heating methods. researchgate.netnih.gov

Mechanochemistry: Performing reactions in the solid state using ball milling or reactive extrusion eliminates the need for bulk solvents, representing a significant step towards greener chemical production. nih.govyoutube.com This solvent-free approach has been successfully used for the synthesis of various esters and could be adapted for the production of But-3-yn-1-yl quinoline-8-sulfonate. nih.gov

Electrochemical Synthesis: Electrochemistry offers a clean method for generating reactive species without the need for chemical oxidants or reductants. nih.gov Recent studies have demonstrated the electrochemical synthesis of sulfonate esters from inorganic sulfites and alcohols, providing a novel and green pathway to form the S-O bond in the target molecule. nih.gov

Photochemical Methods: Visible-light-induced reactions are increasingly utilized as a mild and sustainable activation method. nih.gov Photoredox catalysis, for instance, has been applied to the oxy-sulfonylation of terminal alkynes, a reaction type that could be explored for novel syntheses of related sulfonate esters. rsc.org

Exploration of Novel Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the discovery of novel catalytic systems is paramount for improving the synthesis of this compound. Research in this area focuses on enhancing reaction efficiency, selectivity, and substrate scope under milder conditions.

Future catalytic explorations could include:

Advanced Metal Catalysis: While copper catalysts are common, other metals have shown promise. Indium and Ytterbium(III) trifluoromethanesulfonate (B1224126) have been effective in catalyzing the formation of sulfonic esters from sulfonyl chlorides and alcohols. organic-chemistry.org For the quinoline core, cobalt-catalyzed cyclization reactions provide an efficient route to substituted quinolines. mdpi.com

Photoredox Catalysis: Copper-based photoredox catalysis has been shown to enable the oxy-sulfonylation of terminal alkynes to form β-keto sulfones. rsc.org This highlights the potential for light-mediated catalytic systems to functionalize the alkyne moiety or even to construct the sulfonate ester itself under mild conditions.

Ionic Liquids as Catalysts: Ionic liquids (ILs) can act as both solvents and catalysts, often leading to enhanced reaction rates and easier product separation. lidsen.com The synthesis of novel acidic ILs could provide a recyclable and efficient catalytic system for the esterification step. lidsen.com

Metal-Free Catalysis: To avoid potential metal contamination in final products, metal-free catalytic systems are highly desirable. Iodine-induced synthesis of sulfonate esters from sodium sulfinates and phenols presents a green and efficient metal-free alternative. researchgate.net

Table 1: Potential Novel Catalytic Systems for Synthesis and Functionalization

| Catalytic System | Reaction Type | Potential Application for this compound | Reference |

| Indium / Ytterbium(III) | Sulfonylation of alcohols | Efficient formation of the sulfonate ester bond. | organic-chemistry.org |

| Cobalt(III) Complexes | C-H Activation / Annulation | Synthesis of the quinoline core from simpler precursors. | mdpi.com |

| Copper Photoredox | Oxy-sulfonylation of alkynes | Functionalization of the terminal alkyne to β-keto sulfones. | rsc.org |

| Acidic Ionic Liquids | Esterification | Recyclable catalysis for the esterification of quinoline-8-sulfonyl chloride. | lidsen.com |

| Iodine | Cross-coupling | Metal-free synthesis of the sulfonate ester from sodium sulfinates. | researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow and automated synthesis platforms is revolutionizing the way molecules are made, particularly in the pharmaceutical and fine chemical industries. researchgate.net These technologies offer precise control over reaction parameters, improved safety, and the potential for high-throughput screening and production. rsc.org

Continuous Flow Synthesis: Performing the synthesis of this compound in a continuous flow reactor can offer significant advantages. Flow systems allow for rapid heating and cooling, efficient mixing, and safe handling of hazardous intermediates. researchgate.net The synthesis of sulfonyl chlorides and their conversion to esters has been successfully demonstrated in flow, leading to high space-time yields and improved process safety. rsc.orgriken.jp This approach would be ideal for scaling up the production of the target compound on demand. youtube.com

Automated Synthesis Platforms: The integration of robotics and artificial intelligence is leading to the development of fully automated synthesis platforms, such as SRI's SynFini™ and Chemspeed's systems. youtube.comchemspeed.com These platforms can design synthetic routes, optimize reaction conditions, and execute multi-step syntheses with minimal human intervention. researchgate.netchemrxiv.org Employing such a system could rapidly identify the optimal conditions for synthesizing this compound and could be used to generate a library of derivatives for screening purposes.

Advanced Derivatization for Specialized Synthetic Utility

The true synthetic power of this compound lies in its potential for advanced derivatization. The terminal alkyne group is a versatile functional handle that can participate in a wide array of chemical transformations, allowing this compound to serve as a key building block for more complex molecules.

Future research will likely focus on exploiting the alkyne moiety through reactions such as:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and highly efficient reaction for forming 1,2,3-triazoles. This would allow the quinoline sulfonate scaffold to be easily conjugated to a wide variety of molecules, including biomolecules, polymers, and fluorescent tags.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming carbon-carbon bonds. It could be used to attach various aromatic or unsaturated groups to the butynyl side chain.

Hydroalkylation and Hydrosilylation: These reactions add alkyl or silyl (B83357) groups across the triple bond, providing access to a range of functionalized alkenes. nih.govrsc.org The resulting vinyl sulfonate derivatives could have unique reactivity and applications.

Oxysulfonylation: As mentioned, reactions that functionalize the alkyne can lead to valuable products like β-keto sulfones, which are important synthetic intermediates. rsc.orgmdpi.com

Table 2: Potential Derivatization Reactions of the Alkyne Moiety

| Reaction Name | Reagents | Product Type | Potential Utility |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (B81097), Cu(I) catalyst | 1,4-Disubstituted 1,2,3-Triazole | Conjugation to biomolecules, materials science, drug discovery. |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Internal Alkyne | Synthesis of extended π-systems, functional materials. |

| Hydroalkylation | Alkyl Halide, Catalyst | Substituted Alkene | Creation of stereodefined olefin structures. nih.gov |

| Hydrosilylation | Hydrosilane, Catalyst | Vinylsilane | Versatile intermediates for further cross-coupling reactions. |

| Oxysulfonylation | Sulfonyl Source, Oxidant, Catalyst | β-Keto Sulfone | Important building blocks for heterocyclic synthesis. mdpi.com |

By pursuing these emerging avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a versatile platform for innovation across various fields of chemistry.

Q & A

Q. Analytical Monitoring :

- HPLC to detect degradation products.

- NMR to track functional group integrity (e.g., sulfonate hydrolysis).

Data Interpretation : Use Arrhenius equations to extrapolate shelf-life under standard conditions.

- Reference degradation profiles of sulfonated quinolines () to identify common instability patterns .

Methodological Guidelines for Publication

Q. What criteria should be met when reporting synthetic procedures for this compound in peer-reviewed journals?

- Requirements :

- Full Experimental Details : Solvents, temperatures, and purification methods (e.g., column chromatography gradients).

- Characterization Data : NMR shifts, HRMS spectra, and elemental analysis.

- Reproducibility : Include yield ranges from triplicate experiments.

- Ethical Compliance : Adhere to safety protocols for handling alkynes and sulfonating agents ().

- Example : Follow the Beilstein Journal’s standards () to avoid redundancy between text and supplementary data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.